5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
Description
5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a unique fusion of three distinct pharmacophores:
- 1,4-Diazepane linker: A seven-membered ring with two nitrogen atoms, providing conformational flexibility and enhanced solubility compared to smaller azepane analogs .
- 3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle acting as a bioisostere for esters or amides, improving metabolic stability and hydrogen-bonding capacity .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZLZUQZNWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase , a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells. c-Met is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals.
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by c-Met, leading to changes in cellular processes such as cell growth and migration.
Comparison with Similar Compounds
Pyrazolo-Triazolopyrimidine Derivatives ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 , 9 ) share a triazole-fused heterocyclic core but differ in ring size and substitution:
- Core Differences : The target compound’s triazolopyridazine core (six-membered pyridazine) vs. triazolopyrimidine (six-membered pyrimidine) affects electronic distribution and binding selectivity. Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme pockets .
- Isomerization Behavior : Unlike triazolopyrimidines, which undergo isomerization under acidic/basic conditions (e.g., 7 → 6 ), the rigidity of the triazolopyridazine-diazepane system in the target compound likely reduces such reactivity, improving stability .
Triazolo-Thiadiazole Derivatives ()
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibit:
- The target compound’s oxadiazole group may offer stronger hydrogen-bonding interactions compared to thiadiazole’s sulfur atom, altering target affinity .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-formed triazolopyridazine intermediate with diazepane and oxadiazole precursors, contrasting with ’s use of pyrazolopyrimidine cyclization .
Bioactivity Prediction : While direct data are lacking, the oxadiazole and diazepane groups suggest improved pharmacokinetics over thiadiazole analogs, albeit with trade-offs in lipophilicity .
Stability Advantage : The absence of isomerization-prone motifs (cf. ’s pyrazolotriazolopyrimidines) positions this compound as a more stable candidate for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
